molecular formula C6H15ClOSi B047710 2-(Trimethylsilyl)ethoxymethyl chloride CAS No. 76513-69-4

2-(Trimethylsilyl)ethoxymethyl chloride

Cat. No.: B047710
CAS No.: 76513-69-4
M. Wt: 166.72 g/mol
InChI Key: BPXKZEMBEZGUAH-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethoxymethyl chloride is an organochlorine compound with the molecular formula C6H15ClOSi. It is widely used in organic synthesis, particularly as a reagent for the protection of hydroxyl groups. This compound is known for its ability to protect amines, alcohols, phenols, and carboxy groups, making it a valuable tool in various chemical processes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may emit corrosive fumes .

Future Directions

SEM-Cl is used in the synthesis of laterifluorones . It is also used to prepare a SEM-ether which was, in turn, removed with BBr3 and cyclized to a benzo-oxapane .

Biochemical Analysis

Biochemical Properties

2-(Trimethylsilyl)ethoxymethyl chloride is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions It interacts with various biomolecules, including enzymes and proteins, to exert its effects

Molecular Mechanism

The molecular mechanism of action of this compound involves the protection of hydroxyl groups in biomolecules It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride typically involves the reaction of 1-bromo-2-chloromethoxy-ethane with anhydrous tetrahydrofuran as the solvent. The reaction mixture is cooled to 0°C, and methylmagnesium chloride and n-butyllithium are added slowly. The mixture is stirred at 0°C for 2 hours, followed by the addition of trimethylchlorosilane. The reaction is then allowed to proceed at room temperature for several hours. The final product is obtained by quenching the reaction with water, extracting with ethyl acetate, and purifying through silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are performed under controlled conditions to ensure high yield and purity. The raw materials used are readily available in the market, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)ethoxymethyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chloride group.

    Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Trimethylsilyl chloride
  • Chloromethyl 2-trimethylsilylethyl ether
  • (2-Chloromethoxyethyl)trimethylsilane

Comparison: 2-(Trimethylsilyl)ethoxymethyl chloride is unique in its ability to protect hydroxyl groups selectively and under mild conditions. Compared to other similar compounds, it offers greater stability and ease of deprotection, making it a preferred choice in organic synthesis .

Properties

IUPAC Name

2-(chloromethoxy)ethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXKZEMBEZGUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227327
Record name 2-Chloromethyl 2-(trimethylsilyl)ethyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76513-69-4
Record name 2-(Trimethylsilyl)ethoxymethyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76513-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethyl 2-(trimethylsilyl)ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloromethyl 2-(trimethylsilyl)ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloromethyl 2-(trimethylsilyl)ethyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-(Trimethylsilyl)ethoxymethyl chloride in organic synthesis?

A1: this compound (SEM-Cl) is widely employed as a protecting group for alcohols. [] This is due to its ability to form a relatively stable ether linkage with the hydroxyl group, rendering it unreactive towards various reagents and conditions. []

Q2: How does the structure of SEM-Cl contribute to its reactivity?

A2: SEM-Cl (C₆H₁₅ClOSi, MW 166.75) [] features a chloride atom bonded to a carbon atom, which is further attached to a trimethylsilyl and an ethoxymethyl group. [] This structure allows for facile nucleophilic substitution reactions, particularly with alcohols in the presence of a base, leading to the formation of the corresponding 2-(Trimethylsilyl)ethoxymethyl (SEM) ether.

Q3: Can you provide an example of a specific reaction where SEM-Cl is used for protection?

A3: In a study focusing on the synthesis of oligosaccharides, researchers utilized SEM-Cl to protect the free alcohol groups in a disaccharide molecule. [] This protection step was crucial for enabling subsequent reactions to proceed regioselectively, ultimately leading to the successful synthesis of a branched tetrasaccharide. []

Q4: Besides alcohols, are there other functional groups that SEM-Cl can protect?

A4: Yes, SEM-Cl has demonstrated utility in protecting secondary aryl amines [] and nitrogen atoms in heterocycles such as imidazole, indole, and pyrrole. [] This versatility makes it a valuable tool in multistep organic synthesis where orthogonal protection strategies are crucial.

Q5: Are there any safety concerns associated with handling SEM-Cl?

A5: Researchers should be aware that SEM-Cl is moisture-sensitive, corrosive, and flammable. [] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes. [] Therefore, it is crucial to handle this reagent with care, using appropriate personal protective equipment and working in a well-ventilated area.

Q6: What are the storage recommendations for SEM-Cl?

A6: Due to its sensitivity to moisture, SEM-Cl should be stored under an inert atmosphere, ideally in a glass container with a tight seal. [] This will help to prevent degradation and maintain the reagent's purity and effectiveness.

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